molecular formula C13H16O4S B14401217 Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate CAS No. 86537-54-4

Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate

Cat. No.: B14401217
CAS No.: 86537-54-4
M. Wt: 268.33 g/mol
InChI Key: GQJVDPAKMNWBKZ-UHFFFAOYSA-N
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Description

Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates. This compound is characterized by the presence of a benzenesulfonyl group attached to the cyclobutane ring, which is further esterified with an ethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzenesulfinyl derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating various chemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-bromocyclobutanecarboxylate
  • Cyclobutane-1-carboxylic acid
  • Benzenesulfonyl chloride

Comparison

Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate is unique due to the presence of both the benzenesulfonyl group and the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The esterification with an ethyl group further enhances its solubility and usability in various chemical reactions.

Properties

CAS No.

86537-54-4

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H16O4S/c1-2-17-12(14)13(9-6-10-13)18(15,16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

GQJVDPAKMNWBKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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